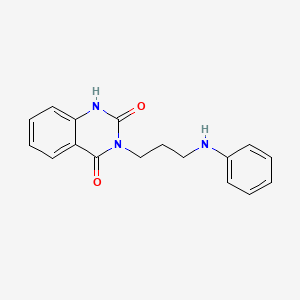

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione

Übersicht

Beschreibung

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline core. This intermediate is then reacted with 3-bromopropylamine to introduce the propylamine group. Finally, the phenyl group is introduced through a nucleophilic substitution reaction with aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the phenylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of quinazoline-2,4-dione exhibit notable antimicrobial properties. A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their activity against various bacterial strains. The most promising compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with certain derivatives outperforming standard antibiotics like ampicillin .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have indicated that quinazoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways. For instance, certain derivatives showed significant cytotoxic effects in vitro against cancer cell lines, suggesting potential as therapeutic agents .

Biological Research Applications

Biochemical Probes

Due to its ability to interact with biological targets, 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is being explored as a biochemical probe. Its interactions with enzymes and receptors can modulate cellular responses, making it valuable for studying signal transduction pathways and enzyme kinetics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of related quinazoline compounds against cisplatin-induced ototoxicity. These compounds were shown to inhibit apoptosis and reduce oxidative stress in neuronal cell models, indicating potential applications in treating hearing loss associated with chemotherapy .

Material Science Applications

Synthesis of Advanced Materials

The compound serves as a building block for synthesizing more complex molecules used in advanced materials. Its unique chemical structure allows for the development of specialty chemicals with tailored properties for specific industrial applications .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Comparison Drug |

|---|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 | Ampicillin |

| Compound 14a | Escherichia coli | 15 | 75 | Vancomycin |

| Compound 15 | Candida albicans | 11 | 80 | Ampicillin |

This table summarizes the antimicrobial activities of selected quinazoline derivatives compared to standard drugs.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12 |

| Compound B | HeLa (Cervical Cancer) | 8 |

This table presents the cytotoxicity data of selected compounds against various cancer cell lines.

Wirkmechanismus

The mechanism of action of 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Trimethoxy[3-(phenylamino)propyl]silane

- N-[3-(Trimethoxysilyl)propyl]aniline

- (3-Anilinopropyl)trimethoxysilane

Uniqueness

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are recognized for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with a phenylamino group and a propyl chain, which contributes to its biological activity.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MX-1 | < 3.12 | PARP inhibition |

| A549 (Lung) | 5.0 | Induction of apoptosis |

| MCF7 (Breast) | 4.5 | Cell cycle arrest |

The compound has shown to inhibit PARP (Poly ADP-ribose polymerase), which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased cytotoxicity when combined with other chemotherapeutic agents like temozolomide .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. Quinazoline derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of this compound

| Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced paw edema (rats) | Significant reduction in edema (p < 0.05) | |

| LPS-stimulated macrophages | Decreased TNF-alpha production by 40% |

These findings suggest that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in vivo.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Preliminary studies indicate that this compound exhibits activity against various bacterial strains.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Case Studies

A notable case study involved the use of this compound in combination therapy for cancer treatment. In an animal model with MX-1 xenograft tumors, the compound enhanced the efficacy of temozolomide, leading to a significant reduction in tumor size compared to control groups .

Another study focusing on its anti-inflammatory properties showcased its effectiveness in reducing symptoms in models of rheumatoid arthritis by inhibiting key inflammatory mediators .

Eigenschaften

IUPAC Name |

3-(3-anilinopropyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-14-9-4-5-10-15(14)19-17(22)20(16)12-6-11-18-13-7-2-1-3-8-13/h1-5,7-10,18H,6,11-12H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBDZLZBEIMRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCN2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538868 | |

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94507-33-2 | |

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.